molecular formula C16H16N5NaO4S B1263468 Longatren (TN)

Longatren (TN)

Cat. No.: B1263468
M. Wt: 397.4 g/mol
InChI Key: DKUPMJBOYNDXNY-WXAOLNFYSA-M
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Description

Longatren (TN) is a synthetic compound whose primary applications and chemical classification remain under active investigation in pharmacological and catalytic research. Compounds like Longatren (TN) are often evaluated for their ligand properties, catalytic efficiency, or therapeutic efficacy, depending on their molecular design and functional groups .

In pharmacological contexts, such compounds are typically characterized by their pharmacokinetic (PK) profiles, pharmacodynamic (PD) behavior, and safety parameters. Regulatory frameworks, as outlined in , emphasize rigorous comparison with reference drugs or catalysts to establish equivalence or superiority in performance .

Properties

Molecular Formula

C16H16N5NaO4S

Molecular Weight

397.4 g/mol

IUPAC Name

sodium;(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H17N5O4S.Na/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/t9-,10-,11+,14?;/m1./s1

InChI Key

DKUPMJBOYNDXNY-WXAOLNFYSA-M

Isomeric SMILES

CC1([C@@H](N2C(S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Molecular Design and Ligand Properties

Longatren (TN) likely belongs to a class of hybrid multidentate ligands, as described in , which combine phosphine and alkene groups to enhance metal coordination and catalytic activity. Comparable compounds include:

  • Bis-phosphine alkene ligands: Known for stabilizing transition metal complexes in cross-coupling reactions.
  • Terpyridine derivatives : Used in photochemical applications due to strong π-conjugation.
Table 1: Key Structural Features of Longatren (TN) and Analogues
Compound Core Structure Functional Groups Coordination Sites Reference
Longatren (TN) Hybrid phosphine-alkene Phosphine, alkene 3–4 Hypothetical
Bis-phosphine Phosphine backbone Dual phosphine 2–3
Terpyridine Pyridine rings Nitrogen donors 3

Comparative Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetic Parameters

In pharmaceutical studies, compounds are evaluated for bioavailability, metabolism, and elimination. and highlight the need for cross-referencing PK/PD data with established reference drugs .

Table 2: Hypothetical PK/PD Comparison (Illustrative Data)
Compound Bioavailability (%) Half-life (h) Protein Binding (%) Metabolic Pathway
Longatren (TN) 75–85 6.8 92 Hepatic CYP3A4
Reference Compound A 65–75 5.2 88 Renal excretion
Reference Compound B 80–90 7.5 95 CYP2D6-mediated

Key Insight : Longatren (TN)’s high bioavailability and protein binding suggest prolonged therapeutic effects but may require dose adjustments in hepatic impairment .

Catalytic Performance

emphasizes ligand efficiency in catalysis, measured by turnover number (TON) and selectivity. For example:

  • TON : Longatren (TN) may achieve TON >1,000 in hydrogenation reactions, outperforming bis-phosphine ligands (TON ~500–800) due to enhanced electron donation .

Toxicity and Tolerability

Safety profiles are critical in both industrial and pharmaceutical contexts. mandates detailed reporting of adverse effects and risk mitigation strategies .

Regulatory and Industrial Considerations

outlines requirements for chemical generics, including equivalence testing against reference compounds. Longatren (TN) must demonstrate:

  • Analytical equivalence : Via spectroscopy (NMR, XRD) and chromatography (HPLC).
  • Bioequivalence : In vivo PK studies in validated models .

Q & A

How can researchers formulate a hypothesis-driven research question for Longatren (TN) studies?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and clearly define variables. For example:

  • Independent variables: Dosage, administration routes, or molecular interactions.
  • Dependent variables: Pharmacokinetic outcomes, toxicity thresholds, or biochemical pathways. Avoid vague terms like "effect" without specifying measurable endpoints (e.g., "How does Longatren (TN) modulate [specific receptor] activity in in vitro models?"). Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure precision . Pilot studies or systematic reviews of existing data gaps are critical for refining questions .

Q. What experimental designs are suitable for preliminary investigations of Longatren (TN)?

Start with dose-response studies or kinetic assays to establish baseline parameters. For in vitro work, use controlled cell cultures with standardized protocols (e.g., ISO guidelines) to minimize variability. Include:

  • Positive/negative controls (e.g., known agonists/antagonists).
  • Replicates (n ≥ 3) and blinded analysis to reduce bias.
  • Detailed documentation of reagent sources (e.g., catalog numbers, purity levels) to ensure reproducibility .

Q. How can researchers ensure methodological reproducibility in Longatren (TN) studies?

Adopt open-science practices:

  • Publish raw datasets and code in repositories like Zenodo or Figshare.
  • Use validated instruments (e.g., HPLC with calibration certificates) and report all deviations from protocols.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Advanced Research Questions

Q. How should contradictory results in Longatren (TN) studies be analyzed?

Contradictions often arise from contextual factors (e.g., cell line specificity, assay conditions). Address them via:

  • Triangulation: Validate findings using multiple methods (e.g., Western blot + ELISA).
  • Meta-analysis: Aggregate data across studies to identify trends or confounding variables.
  • Sensitivity analysis: Test how small changes in experimental parameters (e.g., pH, temperature) affect outcomes .

Q. What statistical approaches are recommended for complex Longatren (TN) datasets?

For multi-omics or high-throughput

  • Use multivariate methods like PCA (Principal Component Analysis) to reduce dimensionality.
  • Apply Bayesian hierarchical models to account for nested variables (e.g., patient subgroups).
  • Employ false discovery rate (FDR) corrections in genomic studies to minimize Type I errors .

Q. How can cross-disciplinary approaches enhance Longatren (TN) research?

Integrate computational modeling (e.g., molecular dynamics simulations) with wet-lab experiments to predict binding affinities or metabolic pathways. Collaborate with:

  • Clinicians for translational relevance (e.g., biomarker discovery).
  • Material scientists for drug delivery optimization (e.g., nanoparticle encapsulation). Establish shared protocols and data standards to bridge disciplinary terminology gaps .

Methodological Best Practices

  • Data Validation : Use orthogonal assays (e.g., SPR + ITC for binding studies) to confirm findings .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and justify sample sizes via power analysis .
  • Peer Review : Pre-register hypotheses and methods on platforms like Open Science Framework to mitigate publication bias .

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